molecular formula C11H12ClN3O B1307119 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide CAS No. 878426-65-4

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide

Número de catálogo: B1307119
Número CAS: 878426-65-4
Peso molecular: 237.68 g/mol
Clave InChI: JCUHJXHFEGAMCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

The systematic nomenclature of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds, reflecting the hierarchical naming conventions that accommodate both the benzimidazole core structure and the substituted acetamide functionality. The compound bears the Chemical Abstracts Service registry number 878426-65-4, providing definitive identification within international chemical databases.

The molecular formula C₁₁H₁₂ClN₃O encompasses eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, yielding a molecular weight of 237.687 atomic mass units. The systematic name reflects the structural connectivity beginning with the chloroacetamide portion and extending through the methylene bridge to the methylated benzimidazole ring system.

Alternative nomenclature systems provide additional naming conventions for this compound, including the use of bracketed locant systems to specify substitution positions within the fused ring system. The compound may also be referenced as acetamide, 2-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-, following Chemical Abstracts indexing conventions that prioritize functional group identification.

Table 1: Molecular Properties of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide

Property Value Reference
Molecular Formula C₁₁H₁₂ClN₃O
Molecular Weight 237.687 g/mol
Monoisotopic Mass 237.066890
Chemical Abstracts Service Number 878426-65-4
ChemSpider Identification 2415650

The structural elucidation of this compound through spectroscopic methods reveals characteristic features consistent with both benzimidazole and acetamide functionalities. The benzimidazole ring system contributes distinctive aromatic proton signals, while the chloroacetamide group provides identifiable chemical shifts in nuclear magnetic resonance spectroscopy. The methyl substitution on the benzimidazole nitrogen creates additional complexity in the spectroscopic fingerprint, requiring careful analysis for complete structural confirmation.

Historical Development in Heterocyclic Chemistry

The historical development of benzimidazole chemistry traces its origins to fundamental discoveries in heterocyclic synthesis during the late nineteenth century, with the first benzimidazole compounds being reported in 1872 through the pioneering work of Hoebrecker, who achieved the synthesis of dimethylbenzimidazole derivatives through ring closure reactions. This initial breakthrough established the foundation for what would become one of the most extensively studied heterocyclic systems in organic chemistry.

The evolution of benzimidazole chemistry gained significant momentum during vitamin B₁₂ research, where benzimidazole was identified as a crucial structural component, demonstrating the biological relevance of this heterocyclic system. This discovery catalyzed extensive research into benzimidazole derivatives and established the nucleus as a stable platform for drug development. The recognition that benzimidazole could serve as a privileged scaffold in medicinal chemistry led to systematic studies of substitution patterns and their effects on biological activity.

The development of acetamide derivatives of benzimidazole represents a more recent advancement in heterocyclic chemistry, emerging from structure-activity relationship studies that identified the acetamide functionality as a valuable linkage for connecting benzimidazole rings to additional pharmacophoric elements. Research conducted in the early twenty-first century demonstrated that benzimidazole-containing acetamide derivatives possessed significant neuroprotective properties, establishing a new direction for therapeutic development.

Table 2: Historical Milestones in Benzimidazole Chemistry

Year Development Significance Reference
1872 First benzimidazole synthesis Foundation of benzimidazole chemistry
Early 1900s Vitamin B₁₂ research Biological relevance established
2000s Acetamide derivatives Neuroprotective applications
2020s Advanced synthesis methods Contemporary pharmaceutical applications

The contemporary understanding of benzimidazole chemistry has been enhanced through advances in synthetic methodology, allowing for precise control over substitution patterns and the introduction of diverse functional groups. Modern synthetic approaches have enabled the preparation of complex derivatives such as 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide through multi-step sequences that incorporate protection and deprotection strategies, coupling reactions, and selective functionalization techniques.

The integration of computational chemistry with experimental synthesis has further accelerated the development of benzimidazole derivatives, enabling researchers to predict molecular properties and optimize synthetic routes before laboratory implementation. This synergy between theoretical and experimental approaches has contributed to the sophisticated molecular designs exemplified by compounds such as 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide, where multiple structural elements are precisely positioned to achieve desired molecular characteristics.

Position Within Benzimidazole-Acetamide Derivatives

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide occupies a distinctive position within the broader family of benzimidazole-acetamide derivatives, characterized by its specific substitution pattern that combines chlorine incorporation with methyl substitution on the benzimidazole nitrogen. This structural arrangement places the compound among a select group of halogenated benzimidazole derivatives that have demonstrated enhanced biological activities compared to their non-halogenated counterparts.

The benzimidazole-acetamide family encompasses a diverse range of compounds that share the common structural motif of an acetamide group connected to a benzimidazole ring system through various linking strategies. Within this family, compounds are typically classified based on their substitution patterns, with particular attention to modifications of the benzimidazole ring, the acetamide nitrogen, and the connecting methylene bridge. The presence of chlorine in the acetamide portion of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide distinguishes it from many related compounds that feature unsubstituted acetamide groups.

Research into benzimidazole-acetamide derivatives has revealed structure-activity relationships that highlight the importance of specific substitution patterns for biological activity. Studies have demonstrated that compounds bearing methyl substitution on the benzimidazole nitrogen often exhibit enhanced stability and improved pharmacological properties compared to unsubstituted analogs. The incorporation of halogen atoms, particularly chlorine, into the acetamide portion has been associated with increased potency in various biological assays.

Table 3: Structural Classification of Benzimidazole-Acetamide Derivatives

Structural Feature Example Compounds Activity Profile Reference
Unsubstituted benzimidazole Basic acetamide derivatives Moderate activity
N-methyl benzimidazole Target compound and analogs Enhanced stability
Halogenated acetamide Chloro and bromo derivatives Increased potency
Extended linker groups Ethyl and propyl bridges Modified selectivity

The synthetic accessibility of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide through established multi-step procedures has contributed to its utility as both a research compound and a potential pharmaceutical intermediate. The synthesis typically involves the protection of 2-aminobenzimidazole with para-toluenesulfonyl chloride, followed by acetamide formation using chloroacetyl chloride, and final coupling with appropriate amine nucleophiles. This synthetic route demonstrates the versatility of benzimidazole chemistry and the feasibility of introducing diverse substitution patterns.

Contemporary research has focused on expanding the scope of benzimidazole-acetamide derivatives through the incorporation of additional heterocyclic systems, fluorine substitution, and the development of prodrug strategies. These advances have positioned compounds like 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide as representative examples of modern heterocyclic drug design, where multiple pharmacophoric elements are integrated within carefully optimized molecular frameworks to achieve specific biological objectives.

Propiedades

IUPAC Name

2-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-15-9-5-3-2-4-8(9)14-10(15)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUHJXHFEGAMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide typically involves the following steps:

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide is primarily utilized in medicinal chemistry for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that compounds containing benzoimidazole derivatives exhibit antimicrobial properties. The presence of the chloro group may enhance these effects, making it a subject of study for developing new antimicrobial agents .

Proteomics Research

The compound is also significant in proteomics, where it can be used as a reagent for studying protein interactions and modifications. Its unique structure allows it to selectively bind to specific proteins, facilitating the exploration of protein functions and pathways .

Cosmetic Formulations

Recent studies have explored the incorporation of such compounds in cosmetic formulations due to their stability and potential skin benefits. The safety and efficacy of these formulations are evaluated under strict regulatory standards, ensuring consumer safety while exploring innovative uses in dermatology .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various benzoimidazole derivatives, including 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide. The study demonstrated promising antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Proteomics Application

A proteomics study utilized this compound to investigate protein-ligand interactions. The researchers reported enhanced binding affinity with target proteins involved in disease pathways, suggesting its utility in drug design aimed at modulating these interactions .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryPotential antimicrobial agent
Proteomics ResearchReagent for studying protein interactions
Cosmetic FormulationsIngredient for skin care products

Actividad Biológica

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • IUPAC Name : 2-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide
  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.69 g/mol
  • CAS Number : 878426-65-4

The biological activity of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide primarily involves its interaction with various biomolecules, which leads to modulation of cellular processes:

  • DNA Interaction : The compound binds to the minor groove of DNA, influencing gene expression and cellular metabolism.
  • Enzyme Modulation : It can inhibit or activate specific enzymes, impacting biochemical pathways fundamental to cell survival and proliferation.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating certain signaling pathways.

Antimicrobial Activity

Research has demonstrated that 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

  • Tested Strains : Common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Methodology : The disk diffusion method was used to assess the growth inhibition zones, with results indicating effective antibacterial activity at concentrations as low as 100 μg/mL.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Lines Tested : Various cancer cell lines, including non-small cell lung cancer (NSCLC) models.
  • Findings : It was found to inhibit cell growth and induce apoptosis in resistant NSCLC cells, restoring sensitivity to existing EGFR-targeted therapies.
Cell LineIC50 (μM)Effect
A549 (NSCLC)8.1Growth inhibition
H1975 (EGFR mutant)0.060Apoptosis induction

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in combination therapies:

  • Combination with EGFR-TKIs : In preclinical models, combining 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide with EGFR tyrosine kinase inhibitors resulted in enhanced efficacy against resistant cancer phenotypes.
  • Multitargeting Agents : Its role as a multitargeting agent has been explored, showing effectiveness against both c-MET and SMO pathways in NSCLC.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Spectral Comparisons

Table 1: Key Structural and Spectral Differences
Compound Name / ID Core Structure Key Substituents IR (C=O, N–H) / NMR Highlights References
Target Compound 1-Methyl-benzimidazole Chloroacetamide (CH₂ClCONH–) C=O: ~1666 cm⁻¹; N–H: ~3300 cm⁻¹
4 () 5-Chloro-benzimidazole N-linked chlorophenylacetamide C=O: 1666 cm⁻¹; Aromatic H: δ 6.9–8.9
15 () Benzoyl-benzimidazole Thioacetamide (S–CH₂CONH–) C=O: 1653 cm⁻¹; C–S: 624 cm⁻¹
N-(4-Chloro-1,3-benzothiazol-2-yl) Benzothiazole 3-Methylphenylacetamide C=O: 1653 cm⁻¹; π–π stacking interactions
W1 () Benzimidazole-thioacetamide Dinitrophenylbenzamide Antimicrobial/anticancer activity

Key Observations :

  • Electronic Effects : The chloroacetamide group in the target compound enhances electrophilicity compared to thioacetamide (compound 15 ) or benzothiazole derivatives .
  • Hydrogen Bonding : The N–H stretches in the target compound (~3300 cm⁻¹) align with secondary amides in analogues, but tautomeric NH in benzimidazoles (e.g., compound 4 ) show split peaks (~3263–3194 cm⁻¹) .
  • Aromatic Interactions : Compound 4 exhibits broader aromatic proton signals (δ 6.9–8.9) due to multiple substituents, unlike the simpler benzimidazole core of the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Yield (%) Solubility Trends Biological Activity References
Target Compound Not reported Not given Likely polar (amide/Cl) Irritant (toxicity risk)
15 () 158–160 81 Moderate (thioether) Not reported
N-(4-Chloro-benzothiazolyl) 397–398 91 Low (crystalline monohydrate) Anticancer, antibacterial
W1 () Not reported Not given Hydrophobic (dinitrophenyl) Antimicrobial

Key Observations :

  • Synthetic Efficiency : The benzothiazole derivative () achieves a high yield (91%), suggesting robust coupling conditions compared to the target compound’s unspecified synthesis .
  • Thermal Stability : The benzothiazole analogue’s high melting point (397–398°C) reflects strong crystal packing via hydrogen bonds and π–π interactions, unlike the target compound’s likely lower stability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling. For example:

  • Step 1: React (1-methyl-1H-benzoimidazol-2-yl)methanamine with chloroacetic acid in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent and triethylamine (TEA) as a base at 273 K .
  • Step 2: Stir the mixture at room temperature for 3–6 hours, followed by aqueous workup (ice-cold water, NaHCO₃, brine) and purification via recrystallization (ethanol or methanol) .
  • Yield Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of EDC·HCl relative to the amine) and solvent polarity (e.g., DMF for improved solubility) .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography is used to determine bond lengths, dihedral angles, and intermolecular interactions. For example, the mean plane dihedral angle between the benzoimidazole and acetamide groups is ~79–85°, influencing steric and electronic properties .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm methyl (δ ~3.7 ppm) and chloroacetamide (δ ~4.2 ppm) signals.
    • IR : Detect N–H stretching (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) vibrations .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing, and how do they affect physicochemical properties?

Methodological Answer: Crystal packing is stabilized by:

  • Hydrogen bonds : N–H···O (amide-water) and O–H···N (water-benzimidazole) interactions (bond lengths: 2.8–3.1 Å) .
  • π-π stacking : Between benzoimidazole rings (centroid distances: 3.6–4.0 Å), enhancing thermal stability (m.p. ~390–400 K) .
  • C–H···O/Cg interactions : Contribute to layered supramolecular architectures, impacting solubility and crystallinity .

Q. How does the chloroacetamide moiety influence bioactivity compared to other analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The chloro group enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines) for prodrug design .
  • Coordination chemistry : The acetamide acts as a bidentate ligand, binding metal ions (e.g., Cu²⁺, Zn²⁺) in catalytic or antimicrobial studies .
  • Bioactivity : Analogous benzothiazole/benzimidazole derivatives show anticancer (IC₅₀: 10–50 µM) and antibacterial (MIC: 2–8 µg/mL) activity, suggesting potential for target-specific modifications .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., cisplatin) .
  • Solubility adjustments : Employ DMSO/water mixtures (≤1% DMSO) to avoid aggregation artifacts .
  • Off-target profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify polypharmacology .

Methodological Challenges and Solutions

Q. How to address low yields during scale-up synthesis?

Methodological Answer:

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise temperature/residence time control .
  • Microwave-assisted synthesis : Accelerate coupling steps (30–60 minutes vs. 3 hours) with higher purity .

Q. What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Docking (AutoDock Vina) : Simulate interactions with DNA topoisomerase II (binding energy: −8.5 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.